molecular formula C20H26N4O4 B2840176 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide CAS No. 2097925-97-6

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide

Cat. No. B2840176
CAS RN: 2097925-97-6
M. Wt: 386.452
InChI Key: OXJJADOYDNZENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones

Research involves the synthesis of compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, leading to the creation of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones. These compounds were screened for antifungal and antibacterial activities, highlighting the role of such chemical structures in developing antimicrobial agents (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines

This study synthesizes compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. The research underscores the potential of structurally complex compounds in developing treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Biological Evaluation of Prokinetic Agents

Cinitapride Related Benzimidazole Derivatives

The focus here is on synthesizing benzimidazole derivatives related to Cinitapride, highlighting their anti-ulcerative activity. This research showcases the synthesis process and the potential medical applications of such compounds (Srinivasulu, P. P. Reddy, Hegde, & Chakrabart, 2005).

properties

IUPAC Name

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-2-28-17-7-3-14(4-8-17)21-19(26)22-11-9-15(10-12-22)23-13-18(25)24(20(23)27)16-5-6-16/h3-4,7-8,15-16H,2,5-6,9-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJJADOYDNZENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide

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